molecular formula C9H13N3O B2471228 3-(Cyclopentyloxy)pyrazin-2-amine CAS No. 1697671-71-8

3-(Cyclopentyloxy)pyrazin-2-amine

Cat. No.: B2471228
CAS No.: 1697671-71-8
M. Wt: 179.223
InChI Key: QITIVBFCVZRMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)pyrazin-2-amine is a chemical compound of significant interest in scientific research, primarily serving as a versatile building block in medicinal chemistry and drug discovery. As a derivative of the pyrazin-2-amine scaffold, it shares structural similarities with other substituted pyrazines known to be valuable intermediates in the synthesis of complex heterocyclic systems . The presence of both an amine and a cyclopentyloxy group on the pyrazine ring makes it a suitable precursor for further functionalization, enabling researchers to create diverse compound libraries for biological screening. This compound is classified as a biochemical reagent and is intended for use as a biological material or organic compound in life science-related research . Pyrazine-based compounds are frequently investigated for their potential pharmacological activities. For instance, related molecules have been extensively studied for their anti-inflammatory and antibacterial properties in validated research models . Furthermore, amide derivatives of pyrazine-2-carboxylic acids have demonstrated notable antimycobacterial activities, highlighting the potential of this chemical class in developing new therapeutic agents, such as for tuberculosis . The specific substitution pattern of this compound suggests its potential application in synthesizing novel molecules aimed at these and other biological targets. Researchers value this compound for its utility in exploring structure-activity relationships (SAR) and for generating more potent or selective bioactive molecules. Please note: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-9(12-6-5-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIVBFCVZRMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Cyclopentyloxy Pyrazin 2 Amine

Established Synthetic Routes and Reaction Conditions

The established synthesis of 3-(cyclopentyloxy)pyrazin-2-amine typically commences with a pre-functionalized pyrazine (B50134) ring, upon which the desired substituents are introduced through sequential reactions.

Synthesis via Halogenated Pyrazine Precursors

A common and effective strategy for the synthesis of substituted pyrazines involves the use of halogenated pyrazine precursors. Chloro-substituted pyrazines are particularly versatile intermediates due to the reactivity of the chlorine atom towards nucleophilic substitution. A key starting material in many synthetic pathways is 2-amino-3-chloropyrazine (B41553). This commercially available compound provides a convenient scaffold onto which the cyclopentyloxy group can be introduced.

Another approach begins with the synthesis of a 3-alkoxy-5-alkylpyrazin-2-amine, which can be achieved from starting materials like aminomalononitrile (B1212270) or aminoacetonitrile. A patented process outlines a method involving bromination and subsequent alkoxylation to yield the desired 3-alkoxypyrazine derivative. nih.gov Although this patent does not specifically describe the synthesis of the cyclopentyloxy derivative, the general principles can be applied. For instance, a process for preparing 3-alkoxy-5-alkylpyrazin-2-amines has been detailed, starting from aminomalononitrile. This involves a series of reactions including cyclization, bromination, and finally, alkoxylation. nih.gov

A plausible synthetic route starting from a halogenated precursor is outlined below:

StepReactant(s)Reagent(s)ProductDescription
12-Amino-3-chloropyrazineSodium cyclopentoxideThis compoundNucleophilic aromatic substitution

Strategies for Introducing the Cyclopentyloxy Moiety

The introduction of the cyclopentyloxy group is a critical step in the synthesis. The Williamson ether synthesis is a classical and widely employed method for forming ether linkages. nih.govresearchgate.netgoogle.comrsc.orgpitt.edu This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of 2-amino-3-chloropyrazine with sodium cyclopentoxide. The sodium cyclopentoxide is usually prepared in situ by reacting cyclopentanol (B49286) with a strong base such as sodium hydride (NaH).

The general reaction is as follows: Cyclopentanol + NaH → Sodium cyclopentoxide + H₂ 2-Amino-3-chloropyrazine + Sodium cyclopentoxide → this compound + NaCl

The reaction conditions for the Williamson ether synthesis can be optimized for better yields. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being preferred. The reaction temperature can also be varied to control the reaction rate and minimize side reactions.

Approaches for Amination of the Pyrazine Ring

While starting with 2-amino-3-chloropyrazine is common, another synthetic strategy involves introducing the amino group at a later stage. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the amination of aryl halides and has been successfully applied to various heterocyclic systems.

In a hypothetical route, a 3-chloro-2-(cyclopentyloxy)pyrazine intermediate could be subjected to amination using ammonia (B1221849) or an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the Buchwald-Hartwig amination and can influence the reaction's scope and efficiency.

Novel Synthetic Transformations and Derivatization

Recent advancements in organic synthesis have opened up new avenues for the synthesis and functionalization of pyrazine derivatives, including this compound.

Functionalization of the Pyrazine Core

The pyrazine ring in this compound is susceptible to further functionalization, allowing for the synthesis of a diverse range of derivatives. The amino group can be acylated, alkylated, or used in the formation of other functional groups. For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been reported, demonstrating the versatility of the amino group for derivatization. researchgate.netacs.org

Furthermore, the pyrazine ring itself can undergo various transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce new carbon-carbon bonds at other positions on the pyrazine ring, provided a suitable leaving group is present.

Stereochemical Considerations in Cyclopentyl Moiety Introduction

When the cyclopentyl ring is substituted, the introduction of the cyclopentyloxy moiety can lead to the formation of stereoisomers. The stereochemistry of the cyclopentyl group can have a significant impact on the biological activity of the final molecule. Therefore, controlling the stereochemistry during the synthesis is of paramount importance.

The Williamson ether synthesis, being an Sₙ2 reaction, proceeds with inversion of configuration at the chiral center of the electrophile. researchgate.net If a chiral, enantiomerically pure cyclopentyl halide or sulfonate is used, the resulting ether will also be chiral and enantiomerically pure.

Alternatively, stereoselective methods for the synthesis of chiral cyclopentyl ethers can be employed. These methods may involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Research into the synthesis of chiral cyclopentenones and their derivatives provides a basis for the preparation of enantiomerically pure cyclopentanol precursors. acs.org The stereochemistry of a central cyclopentyl ring has been shown to influence the properties of molecules in which it is incorporated. nih.gov

Green Chemistry Principles in Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key technology in green chemistry, offering significant advantages over conventional heating. youtube.com For the synthesis of pyrazine derivatives, microwave assistance can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govmdpi.comrsc.org This efficiency stems from the rapid, direct heating of the solvent and reactants. Both SNAr and metal-catalyzed cross-coupling reactions, central to the synthesis of the target compound, have been shown to be highly amenable to microwave conditions. beilstein-journals.orgnih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amination Reaction

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hours (e.g., 6-24 h)Minutes (e.g., 10-30 min) mdpi.comrsc.org
Energy ConsumptionHigherLower youtube.com
Product YieldOften moderate to goodOften good to excellent nih.govmdpi.com
Side ReactionsMore prevalent due to prolonged heatingOften reduced due to short reaction times nih.gov

Use of Greener Solvents and Reagents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Efforts in green chemistry focus on replacing hazardous solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran. acsgcipr.org Some modern synthetic methods for pyrazines have been developed to run under solvent-free ("neat") conditions at room temperature, representing a significant green advancement by eliminating solvent waste entirely. researchgate.net The use of simple, recyclable inorganic bases like potassium carbonate instead of metal alkoxides also contributes to a greener process. acsgcipr.org

Table 3: Summary of Green Chemistry Approaches in Pyrazine Synthesis

ApproachAdvantageApplicability to Target Synthesis
Microwave-Assisted SynthesisReduced reaction time, lower energy use, often higher yields.Applicable to both SNAr and cross-coupling steps.
High-Efficiency CatalysisReduces waste by using sub-stoichiometric catalysts (Pd, Cu).Essential for Buchwald-Hartwig and modern Ullmann reactions.
One-Pot ReactionsSaves resources, reduces solvent waste, improves time efficiency.Potentially applicable for ring formation and functionalization.
Benign Solvents/Solvent-FreeReduces environmental impact and health hazards.Feasible for certain SNAr or condensation steps.

Mechanistic Investigations of 3 Cyclopentyloxy Pyrazin 2 Amine Reactions

Electron Density Distribution and Reaction Sites

The reactivity of 3-(cyclopentyloxy)pyrazin-2-amine is governed by the distribution of electrons within the molecule, which creates specific sites for nucleophilic and electrophilic attack. The pyrazine (B50134) ring, being an electron-deficient heterocycle, and the presence of an amine and a cyclopentyloxy group are key determinants of its chemical behavior.

Nucleophilic Character of the Amine Group

The primary amine group (-NH₂) attached to the pyrazine ring at the C2 position is a key reactive site. The nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile. youtube.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. youtube.comyoutube.com The general reactivity of amines as nucleophiles often correlates with their basicity, with primary and secondary amines typically being effective nucleophiles. masterorganicchemistry.com

However, the nucleophilicity of the amine group in this compound is modulated by the electronic properties of the pyrazine ring. Pyrazine is an electron-withdrawing system, which tends to decrease the electron density on the exocyclic amine nitrogen. researchgate.net This delocalization of the lone pair into the ring reduces the amine's basicity and, consequently, its nucleophilicity compared to simple alkylamines. masterorganicchemistry.com Reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions, are therefore influenced by this electronic effect. For example, the reaction of amines with alkyl halides is a classic SN2 reaction where the nitrogen atom attacks a carbon atom, displacing a leaving group. youtube.com

Electrophilic Sites on the Pyrazine Ring

The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the carbon atoms of the pyrazine ring electrophilic and susceptible to nucleophilic attack. researchgate.netthieme-connect.de In contrast to electron-rich aromatic systems like benzene, pyrazines generally exhibit low reactivity towards electrophilic substitution. researchgate.net

In this compound, the pyrazine ring is substituted with two electron-donating groups: the amino group (-NH₂) and the cyclopentyloxy group (-O-c-C₅H₉). Both groups donate electron density to the ring through resonance and inductive effects, which serves to decrease the electrophilicity of the ring carbons compared to an unsubstituted pyrazine. However, the ring remains susceptible to nucleophilic substitution, particularly if a suitable leaving group is present at one of the ring positions. Halogenated pyrazines, for instance, readily undergo nucleophilic displacement reactions. thieme-connect.dedoi.org The presence of electron-donating groups can necessitate more forceful reaction conditions for such substitutions to occur. thieme-connect.de

Reaction Pathways and Transition State Analysis

Understanding the specific pathways and transition states of reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions. This often involves a combination of computational and experimental studies.

Mechanistic Insights from Computational Studies

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, computational chemistry offers powerful tools for such investigations. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and visualize molecular orbitals.

For related heterocyclic systems, computational studies have been instrumental in understanding reactivity. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain the low reactivity of azines towards electrophilic substitution, as the HOMOs are often not π orbitals. researchgate.net For reactions like cycloadditions involving tetrazines, computational analysis has shown how electron-withdrawing substituents lower the LUMO energy, thereby increasing the reaction rate. nih.gov Similar computational approaches could provide detailed mechanistic insights into the reactions of this compound, such as predicting the regioselectivity of further substitutions or the energy barriers for various reaction pathways.

Influence of Substituents on Reaction Kinetics

The kinetics of reactions involving this compound are significantly influenced by its substituents. The amino and cyclopentyloxy groups affect the rates of reactions at both the amine group and the pyrazine ring.

The table below summarizes the general influence of different types of substituents on the kinetics of reactions involving the pyrazine ring.

Substituent TypeEffect on Ring Electron DensityInfluence on Nucleophilic Attack on the RingExpected Impact on Reaction Rate with Nucleophiles
Electron-Donating (e.g., -NH₂, -OR)IncreasesDeactivatesDecreases
Electron-Withdrawing (e.g., -Cl, -NO₂)DecreasesActivatesIncreases
Alkyl Groups (e.g., -CH₃)Weakly IncreasesWeakly DeactivatesSlightly Decreases

This table presents generalized trends in pyrazine chemistry.

For this compound, the two electron-donating groups would be expected to decrease the rate of nucleophilic attack on the pyrazine ring compared to an unsubstituted or halogenated pyrazine. thieme-connect.de Conversely, these groups enhance the electron density of the ring, which could influence its participation in other types of reactions, such as those catalyzed by transition metals. Studies on substituted tetrazines have demonstrated that varying substituents can alter reaction rates by over 200-fold. nih.gov This highlights the critical role substituents play in tuning the reactivity and kinetics of nitrogen-containing heterocycles.

Catalytic Approaches in Pyrazine Chemistry

Catalysis, particularly using transition metals, provides powerful methods for the functionalization of pyrazine rings, which are often difficult to modify using classical methods. rsc.org Palladium-catalyzed cross-coupling reactions are especially prevalent.

Common catalytic reactions applicable to pyrazine derivatives include:

Stille Coupling: This reaction couples an organotin compound with an organic halide. It has been successfully used for the monoarylation of aminobromopyrazine and the coupling of stannylated pyrazines with other heterocycles. rsc.org

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. It has been applied to chloropyrazine derivatives to synthesize various substituted pyrazines, including precursors to pyrrolo[2,3-b]pyrazines. rsc.org

Suzuki Coupling: This popular method uses a boronic acid or ester to couple with an organic halide. It has been noted that for pyrazine systems, the introduction of an electron-withdrawing group on the aryl boronic acid did not significantly impact the yield or reaction rate. rsc.org

These catalytic methods offer versatile pathways to introduce new carbon-carbon and carbon-heteroatom bonds onto the pyrazine core. While direct examples involving this compound are scarce, these established methodologies could be adapted to further functionalize the molecule, for instance, by first introducing a halogen atom onto the pyrazine ring which can then participate in cross-coupling reactions.

Computational Chemistry and Theoretical Studies of 3 Cyclopentyloxy Pyrazin 2 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 3-(Cyclopentyloxy)pyrazin-2-amine.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing significant insights into the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For pyrazine (B50134) derivatives, the distribution and energy of these orbitals are influenced by the nature and position of substituents. In a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed that the HOMO-LUMO energy gap for a series of compounds ranged from 4.21 to 4.93 eV. acs.org The compound with the smallest energy gap was predicted to be the most reactive. acs.org For this compound, the electron-donating amino group and the electron-donating (by resonance) and slightly electron-withdrawing (by induction) cyclopentyloxy group would be expected to influence the energies of the HOMO and LUMO. The amino group would likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The cyclopentyloxy group's effect would be more complex, influencing both the HOMO and LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Generic Aminopyrazine Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap 4.7

Note: This data is hypothetical and for illustrative purposes only, based on typical values for related compounds.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is key to understanding its electrostatic interactions and predicting sites of nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For pyrazine itself, MEP maps show regions of high negative charge located on the nitrogen atoms due to their lone pairs of electrons. researchgate.net In this compound, the amino group would contribute to the negative potential around its nitrogen atom. The oxygen atom of the cyclopentyloxy group would also exhibit a region of negative electrostatic potential. The hydrogen atoms of the amino group and the pyrazine ring would likely show positive potential. A computational study on substituted amides of pyrazine-2-carboxylic acids demonstrated the utility of MEP maps in correlating electrostatic features with cytotoxic activities. nih.gov

Aromaticity and Stability Assessments

Studies on pyrazine-embedded polycyclic hydrocarbons have shown that the pyrazine ring can influence the aromaticity of the entire system, sometimes introducing localized antiaromatic character depending on the molecular structure. nih.gov The substituents on the pyrazine ring in this compound, the amino and cyclopentyloxy groups, would modulate the electron density within the ring, which could subtly affect its aromaticity. However, the core pyrazine ring is expected to retain its aromatic character, which is a key factor in the molecule's stability. Primary aromatic amines can, however, exhibit stability issues under certain conditions, such as in acidic media.

Conformational Landscape and Molecular Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Computational chemistry provides powerful tools to explore the conformational landscape and dynamics of molecules like this compound.

Rotational Barriers and Conformational Isomers

The presence of single bonds in this compound, such as the C-O bond of the cyclopentyloxy group and the C-N bond of the amino group, allows for rotation around these bonds. This rotation can lead to different conformational isomers, or conformers, which have different spatial arrangements of the atoms and may have different energies. The energy required to rotate around a single bond is known as the rotational barrier.

Computational methods can be used to calculate the potential energy surface for bond rotation and identify the most stable conformers (energy minima) and the transition states between them (energy maxima). For example, in N-benzhydrylformamides, DFT calculations have been used to determine the rotational barriers of the formyl group, which were found to be in the range of 20–23 kcal/mol. mdpi.com For this compound, rotation around the C-O bond connecting the pyrazine ring to the cyclopentyloxy group would be a key conformational feature. The size and shape of the cyclopentyl group would create steric hindrance, leading to distinct, energetically favorable conformations.

Table 2: Illustrative Calculated Rotational Barriers for a Generic Alkoxy-Substituted Aromatic Amine

Rotatable BondRotational Barrier (kcal/mol)
Aryl-O Bond5 - 10
O-Alkyl Bond3 - 6

Note: This data is hypothetical and for illustrative purposes only, based on typical values for related compounds.

Intermolecular Interactions (Theoretical)

The way molecules interact with each other is fundamental to their properties in the solid state (crystal packing) and in solution. Theoretical studies can predict and analyze various types of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, the amino group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The nitrogen atoms in the pyrazine ring and the oxygen atom of the cyclopentyloxy group can also act as hydrogen bond acceptors. A survey of crystal structures of pyrazine-based compounds highlights the significant role of hydrogen bonding in their supramolecular architectures. nih.gov Furthermore, the aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. A systematic analysis of pyrazine-based ligands in protein structures has shown that hydrogen bonding to the pyrazine nitrogen is a frequent and important interaction. nih.gov The interplay of these intermolecular forces would govern the solid-state structure and solubility of this compound.

Prediction of Spectroscopic Properties (Theoretical)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. These theoretical predictions are grounded in quantum mechanics and can elucidate the relationship between molecular structure and spectroscopic response. core.ac.ukresearchgate.net

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated to understand its molecular vibrations. These calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govnih.gov The process begins with the optimization of the molecule's geometric structure to find its lowest energy state. nih.gov Following optimization, vibrational frequencies are calculated. These computed frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (e.g., 0.961) for better agreement. nih.gov

The analysis of Potential Energy Distribution (PED) is crucial for assigning the calculated vibrational modes to specific functional groups within the molecule. nih.gov For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the cyclopentyl ring, C-O-C ether linkage vibrations, and characteristic stretching and bending modes of the pyrazine ring. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Assignment
ν(N-H) 3450 (asymmetric), 3360 (symmetric) 3452 (asymmetric), 3361 (symmetric) Amine N-H stretch
ν(C-H) 2980-2870 2985-2872 Cyclopentyl C-H stretch
ν(C=N), ν(C=C) 1610, 1550 1612, 1553 Pyrazine ring stretching
δ(N-H) 1590 1591 Amine N-H scissoring
δ(C-H) 1460 1462 Cyclopentyl C-H bending

Note: The data in this table is hypothetical and representative of values obtained from DFT calculations for similar molecules.

Theoretical Electronic Absorption and Emission Spectra

The electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua These calculations provide information on the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The results include the predicted maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic pyrazine ring system. The presence of the amino and cyclopentyloxy substituents will influence the energies of the molecular orbitals and thus the precise wavelength of absorption. Solvation effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents. nih.gov

Table 2: Predicted Electronic Transitions for this compound

Transition Predicted λmax (nm) Oscillator Strength (f)
HOMO → LUMO 295 0.215

Note: The data in this table is hypothetical, based on typical TD-DFT results for substituted pyrazine compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical NMR chemical shifts (¹H and ¹³C) are valuable for structure elucidation and can be accurately predicted using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, typically employed in conjunction with a DFT functional like B3LYP. nih.govresearchgate.net

The calculation is performed on the optimized geometry of the molecule. The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding tensors for each nucleus and referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of the prediction depends on the chosen functional, basis set, and whether solvent effects are included. nih.govresearchgate.net These predictions can help assign experimental spectra, especially for complex molecules with overlapping signals.

Table 3: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H5 7.65 128.5
Pyrazine-H6 7.80 135.2
Cyclopentyl-H (O-CH) 5.20 80.1
Cyclopentyl-H (other) 1.95 - 1.60 32.5, 24.0
Amine-H 5.50 -
Pyrazine-C2 - 158.3

Note: The data in this table is hypothetical and serves as an illustration of GIAO-DFT calculations.

Quantum-Chemical Methods and Methodologies Applied

A variety of quantum-chemical methods are employed to study molecules like this compound, ranging from highly accurate but computationally expensive ab initio methods to faster semi-empirical and DFT approaches.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is widely applied to study pyrazine derivatives and other organic molecules. dntb.gov.uasemanticscholar.orgsuperfri.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications. researchgate.net

DFT methods are used to perform geometry optimizations, which are essential first steps for almost all other computational analyses. nih.gov Functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are routinely used to predict the spectroscopic properties discussed previously, including vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic spectra (UV-Vis). nih.govresearchgate.netfrontiersin.org Furthermore, DFT is used to calculate various molecular properties and reactivity descriptors, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and ionization potentials, which provide insights into the molecule's chemical reactivity and stability. semanticscholar.orgnih.govfrontiersin.org

Ab Initio and Semi-empirical Methods

While DFT is prevalent, other quantum-chemical methods also have their place. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory), are derived directly from first principles without empirical parameters. They can offer higher accuracy than DFT for certain properties but come with a significantly greater computational cost, limiting their application to smaller molecules. nih.gov

On the other end of the spectrum, semi-empirical methods (such as AM1, PM3, and PM6) are much faster than DFT because they use parameters derived from experimental data to simplify calculations. nih.gov This speed allows for the study of very large molecular systems and extensive conformational sampling. nih.gov For a flexible molecule like this compound, semi-empirical methods could be used for an initial, rapid conformational search before refining the most stable conformers with more accurate DFT or ab initio calculations. case.edu These methods can also serve as efficient "preconditioners" to accelerate more demanding ab initio computations. case.edu

Structural Properties and Their Influence on Chemical Reactivity

Geometric Parameters and Bond Characteristics

The amine (-NH₂) and cyclopentyloxy (-O-c-C₅H₉) groups attached to the pyrazine (B50134) ring introduce specific geometric features. The nitrogen atom of the amine group is sp² hybridized, and the C-N bond is expected to have some double bond character due to resonance with the pyrazine ring. The oxygen atom of the ether linkage is sp³ hybridized, resulting in a bent geometry. The cyclopentyl group, with its sp³ hybridized carbon atoms, will adopt a non-planar puckered conformation, typically an envelope or twist form, to minimize steric strain.

Table 1: Expected Bond Characteristics in 3-(Cyclopentyloxy)pyrazin-2-amine

Bond TypeHybridizationExpected Bond Length (Å)Notes
C=N in Pyrazine Ringsp²-sp²~1.33Shorter than a C-N single bond, indicating double bond character.
C-C in Pyrazine Ringsp²-sp²~1.39Typical aromatic C-C bond length.
C-NH₂sp²-sp²~1.36Shorter than a typical C-N single bond due to resonance.
C-O (Ether)sp²-sp³~1.36Shorter than an aliphatic C-O bond due to the sp² carbon of the pyrazine ring.
O-C (Ether)sp³-sp³~1.43Typical C-O single bond length.

These values are estimations based on related structures and general principles of chemistry.

Steric Effects of the Cyclopentyloxy Moiety

The cyclopentyloxy group is a moderately bulky substituent. Its five-membered ring is not flat and its hydrogen atoms extend into space, creating a zone of steric hindrance around the C3 position of the pyrazine ring. This steric bulk has significant implications for the molecule's reactivity.

The primary steric effect is the shielding of the adjacent 2-amino group and the N1 nitrogen of the pyrazine ring. This hindrance can impede the approach of reagents to these sites, potentially slowing down reactions or influencing the regioselectivity of reactions such as N-alkylation or N-acylation of the amino group. Similarly, coordination of metal ions or electrophilic attack at the N1 position might be less favorable compared to the more accessible N4 position. The puckered nature of the cyclopentyl ring means that its various conformations can present different steric profiles, potentially influencing the molecule's interaction with chiral environments.

Electronic Effects of the Amine and Ether Linkages

The electronic properties of the pyrazine ring in this compound are significantly modulated by the attached amino and cyclopentyloxy groups.

Amine Group (-NH₂): The amino group at the C2 position is a strong activating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring. This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group.

Cyclopentyloxy Group (-O-c-C₅H₉): The ether linkage at the C3 position is also an electron-donating group. The oxygen atom donates electron density to the pyrazine ring via resonance, similar to the amino group, and also through an inductive effect. The presence of two adjacent electron-donating groups enhances the electron-rich nature of the pyrazine ring. Pyrazine itself is generally less basic than other diazines like pyridine. researchgate.net However, the strong electron-donating nature of the amino and alkoxy groups increases the basicity of the ring nitrogen atoms, making them more likely to be protonated or to act as hydrogen bond acceptors.

Relationship Between Molecular Architecture and Chemical Properties/Reactivity

The interplay of the structural and electronic features of this compound defines its chemical personality. The molecule's architecture leads to a specific distribution of charge and steric bulk, which in turn governs its reactivity.

The high electron density in the pyrazine ring, a consequence of the dual electron-donating substituents, suggests a heightened reactivity towards electrophiles compared to unsubstituted pyrazine. However, the regioselectivity of such reactions will be a product of both electronic and steric factors. While the electronics favor substitution at positions ortho and para to the activating groups, the steric hindrance from the cyclopentyloxy group may direct incoming reagents to the less encumbered C5 or C6 positions of the pyrazine ring.

Advanced Applications and Functionalization Potential Non Clinical

Role as Synthetic Intermediates and Building Blocks

The 2-aminopyrazine (B29847) moiety is a cornerstone in synthetic organic chemistry, valued as a versatile building block for constructing more complex molecular architectures. researchgate.netrsc.org The amino group on the pyrazine (B50134) ring of 3-(Cyclopentyloxy)pyrazin-2-amine can readily undergo a variety of chemical transformations, including acylation, alkylation, and coupling reactions. rjpbcs.com These reactions allow for the introduction of diverse functional groups, paving the way for the synthesis of a wide array of novel compounds.

For instance, the amino group can be acylated to form amides, a common structural feature in many biologically active molecules. mdpi.commdpi.com The pyrazine ring itself can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net This reactivity is crucial for assembling complex molecular frameworks from simpler precursors.

The cyclopentyloxy group, while generally less reactive, plays a significant role by influencing the compound's solubility and steric properties. This can be strategically utilized to direct reactions to other parts of the molecule or to fine-tune the physical properties of the resulting derivatives. While specific examples detailing the use of this compound as an intermediate are not extensively documented in publicly available literature, the known reactivity of the 2-aminopyrazine scaffold suggests its high potential as a valuable building block in synthetic chemistry. nih.gov

Table 1: Representative Reactions of the 2-Aminopyrazine Scaffold

Reaction TypeReagents and ConditionsPotential Product
AcylationAcid chloride, baseN-(3-(Cyclopentyloxy)pyrazin-2-yl)amide
SulfonylationSulfonyl chloride, baseN-(3-(Cyclopentyloxy)pyrazin-2-yl)sulfonamide
Buchwald-Hartwig CouplingAryl halide, palladium catalyst, base3-(Cyclopentyloxy)-N-arylpyrazin-2-amine
Suzuki CouplingAryl boronic acid, palladium catalyst, base2-Amino-3-aryl-5-(cyclopentyloxy)pyrazine (if a halide is present on the pyrazine ring)

Development as Chemical Probes for Molecular Recognition Studies

Chemical probes are essential tools for studying molecular interactions and biological processes. The development of such probes often relies on a scaffold that can be functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for covalent binding. nih.gov The 2-aminopyrazine framework is an attractive candidate for the development of chemical probes due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. google.com

The amino group of this compound can serve as a point of attachment for linkers connected to reporter tags. Derivatization of primary amines with fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde is a well-established method for creating fluorescent probes. nih.gov

While there are no specific reports on the use of this compound as a chemical probe, studies on related pyrazine derivatives highlight the potential of this class of compounds in molecular recognition. For example, pyrazine N,N'-dioxide has been studied for its molecular recognition properties with calix mdpi.compyrrole-based receptors. mdpi.comnih.gov This suggests that the pyrazine core can be a key element in designing molecules for host-guest chemistry and molecular sensing applications. The cyclopentyloxy group could further contribute to the selectivity of such probes by interacting with hydrophobic pockets in target molecules.

Derivatization for Material Science Applications

The unique electronic and structural properties of the pyrazine ring make it a valuable component in the design of functional materials. researchgate.net Pyrazine derivatives have been incorporated into polymers, dyes, and organic electronic materials. The electron-withdrawing nature of the pyrazine ring can be tuned by introducing different substituents, which in turn influences the material's optoelectronic properties. mdpi.com

The amino group of this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces. For instance, it could be reacted with monomers containing carboxylic acid or acyl chloride functionalities to be incorporated into a polymer backbone. The resulting materials could have interesting properties for applications in areas such as organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells.

Although specific examples of the derivatization of this compound for material science are not prevalent in the literature, the broader class of pyrazine derivatives has shown promise. For example, pyrazine-based co-polymers have been explored for solar cell applications. The presence of the cyclopentyloxy group could enhance the solubility of such polymers in organic solvents, facilitating their processing and fabrication into thin films.

Design of Novel Pyrazine-Based Scaffolds for Chemical Diversification

In drug discovery and chemical biology, the creation of compound libraries with high structural diversity is crucial for identifying new molecules with desired functions. The pyrazine scaffold is an excellent starting point for generating such libraries due to the multiple sites available for modification. nih.gov

Starting from this compound, a multitude of derivatives can be synthesized by modifying the amino group and the pyrazine ring. The amino group can be functionalized with a wide range of substituents, while the pyrazine ring can be further elaborated through reactions such as halogenation followed by cross-coupling. mdpi.com This allows for the systematic exploration of the chemical space around the pyrazine core.

The resulting library of compounds can then be screened for various activities. For instance, pyrazine derivatives have been extensively studied as kinase inhibitors, highlighting the importance of this scaffold in medicinal chemistry. google.com While this compound itself is not a known kinase inhibitor, its derivatives could potentially exhibit such activities. The cyclopentyloxy group can play a crucial role in modulating the potency and selectivity of these derivatives by occupying specific hydrophobic pockets in the kinase active site. The synthesis of a library of analogs with different ether substituents could be a viable strategy for developing potent and selective inhibitors.

Conclusions and Future Research Directions

Summary of Key Academic Contributions

The academic contributions of substituted pyrazines are vast and diverse, spanning fields from medicinal chemistry to materials science. tandfonline.commdpi.com The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.govmdpi.com

The presence of an amino group at the 2-position and an alkoxy group at the 3-position, as seen in 3-(Cyclopentyloxy)pyrazin-2-amine, is a common motif in biologically active molecules. Aminopyrazines are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov For instance, derivatives of 2-aminopyrazine (B29847) have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy. nih.gov The amino group can act as a key hydrogen bond donor, mimicking the interactions of endogenous ligands with their protein receptors.

The introduction of an alkoxy group, in this case, a cyclopentyloxy group, can significantly modulate the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and conformational flexibility. dur.ac.uk Alkoxypyrazines are also important constituents of flavor and fragrance chemistry, with many exhibiting distinct nutty or roasted aromas. acs.orgacs.org In a medicinal chemistry context, the alkoxy group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The bulky cyclopentyl group, in particular, may confer increased selectivity for a specific biological target by occupying a hydrophobic pocket within the active site.

While direct studies on this compound are scarce, the collective knowledge on aminopyrazines and alkoxypyrazines strongly suggests its potential as a valuable building block for the synthesis of novel bioactive compounds.

Unaddressed Questions in Synthetic and Mechanistic Research

Despite the well-established methods for the synthesis of substituted pyrazines, several questions remain, particularly concerning the efficient and regioselective synthesis of multifunctional pyrazines like this compound.

A primary challenge lies in the controlled, stepwise introduction of the amino and cyclopentyloxy groups onto the pyrazine ring. Traditional methods for the synthesis of aminopyrazines often involve the amination of a halopyrazine, which can be prepared from the corresponding pyrazinone. google.com Similarly, alkoxypyrazines can be synthesized by the nucleophilic substitution of a halogenated pyrazine with an alkoxide. google.com However, achieving high regioselectivity in these reactions, especially on a pyrazine ring bearing other substituents, can be difficult.

Key unaddressed questions include:

What are the most efficient and scalable synthetic routes to this compound with high regiochemical control?

Can novel catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, be developed for the direct C-H amination or etherification of a pyrazine precursor?

What are the detailed reaction mechanisms for the formation of this compound, and how do reaction conditions influence the product distribution and yield?

How does the interplay between the electron-donating amino group and the electron-donating alkoxy group influence the reactivity of the pyrazine ring towards further functionalization?

Addressing these questions will be crucial for unlocking the full potential of this compound and its derivatives in various applications.

Emerging Trends in Theoretical Pyrazine Chemistry

Theoretical and computational chemistry are becoming increasingly important tools for understanding and predicting the properties and reactivity of heterocyclic compounds like pyrazines. mdpi.com Several emerging trends in this field are particularly relevant to the study of this compound.

One area of focus is the use of density functional theory (DFT) to calculate the electronic structure, molecular geometry, and spectroscopic properties of substituted pyrazines. science.gov Such calculations can provide insights into the distribution of electron density in the molecule, which in turn governs its reactivity and intermolecular interactions. For this compound, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack, as well as the preferred conformations of the cyclopentyloxy group.

Another emerging trend is the application of quantum chemistry to elucidate reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. This approach could be invaluable for optimizing the synthesis of this compound and for designing novel synthetic routes.

Furthermore, molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or bound to a protein. These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time, which is crucial for understanding its biological activity.

Prospects for Development of Advanced Chemical Tools

The unique structural features of this compound make it a promising candidate for the development of advanced chemical tools for biological research.

Given the prevalence of the aminopyrazine scaffold in kinase inhibitors, one potential application is the development of selective probes for studying kinase signaling pathways. nih.gov By attaching a fluorescent dye or a reactive group to the molecule, it could be used to visualize the localization of a target kinase within a cell or to identify its binding partners.

The cyclopentyloxy group could also be exploited to create chemical tools with improved properties. For example, its hydrophobic nature could enhance the cell permeability of the molecule, allowing it to reach intracellular targets more effectively. Moreover, the cyclopentyl ring could be functionalized with various tags or labels without significantly altering the core aminopyrazine pharmacophore.

The development of chemical tools based on this compound could be guided by computational modeling and structure-activity relationship (SAR) studies. By systematically modifying the structure of the molecule and evaluating its activity, researchers can identify the key features that are responsible for its biological effects and use this information to design more potent and selective tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Cyclopentyloxy)pyrazin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, introducing the cyclopentyloxy group at the 3-position of the pyrazine ring may require reacting a chlorinated pyrazine precursor (e.g., 3-chloropyrazin-2-amine) with cyclopentanol under basic conditions. Refluxing in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ can enhance reactivity. Monitoring via TLC or HPLC ensures reaction completion. Yields can be optimized by controlling temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:cyclopentanol) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopentyloxy group integration and pyrazine ring protons).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₃N₃O, exact mass 191.106).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental analysis : Validation of C, H, N content against theoretical values .

Q. What preliminary biological screening assays are recommended for evaluating this compound?

  • Methodological Answer : Initial screens should focus on:

  • Kinase inhibition assays : Test against kinase panels (e.g., SHP2, ATR) due to structural similarities to known pyrazine-based inhibitors (e.g., SHP099 and VX-970) .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for selective kinase inhibition?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents at the 5-position of the pyrazine ring (e.g., methyl, halogens) to enhance binding pocket interactions.
  • Crystallography : Co-crystallize with target kinases (e.g., SHP2 or ATR) to identify key hydrogen bonds and hydrophobic interactions. For example, the cyclopentyloxy group may occupy allosteric pockets, as seen in SHP099 .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and prioritize analogs .

Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets.
  • Cellular permeability : Measure logP (e.g., shake-flask method) and use PAMPA assays to assess membrane penetration. Low permeability may explain poor cellular efficacy despite strong in vitro inhibition.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Stabilize via deuteration or fluorination .

Q. How can synthetic impurities in this compound be identified and mitigated during scale-up?

  • Methodological Answer :

  • HPLC-MS/MS : Detect and quantify byproducts (e.g., dechlorinated intermediates or cyclopentanol adducts).
  • Process optimization : Replace thionyl chloride (risk of sulfonation byproducts) with milder chlorinating agents (e.g., POCl₃).
  • Crystallization : Use solvent mixtures (ethanol/water) to isolate high-purity crystals (>99%) .

Key Research Findings

  • Synthetic Efficiency : Ethanol-based recrystallization improves purity to >99% .
  • Kinase Selectivity : The cyclopentyloxy group enhances allosteric binding in SHP2 but requires 5-position modifications for ATR affinity .
  • Data Reproducibility : Contradictions between enzymatic and cellular assays are resolved by addressing metabolic instability via fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.